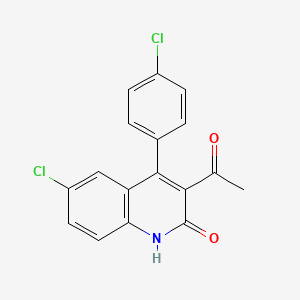
3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one
説明
3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one, or 3AC6CPQ, is an important organic compound that is used in a variety of scientific research and laboratory experiments. It is a heterocyclic compound, which is a type of organic compound that contains a ring of at least two different atoms. 3AC6CPQ has a wide range of applications in various fields, including chemistry, biochemistry, pharmacology, and materials science.
科学的研究の応用
Synthesis and Molecular Rearrangement
A study by Klásek et al. (2003) explored the synthesis of various derivatives from 3-acyl-4-hydroxy-1H-quinolin-2-ones, demonstrating the versatility of quinolone derivatives in chemical transformations. They reported the synthesis of 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their subsequent conversion to other chemical structures, showcasing the compound's role in complex chemical reactions and molecular rearrangements (Klásek, Kořistek, Sedmera, & Halada, 2003).
Antimicrobial Activities
Geies et al. (1998) synthesized pyrrolylthieno[2,3-b]-quinoline derivatives, including a compound structurally related to 3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one, and evaluated their antimicrobial activities. This study highlights the potential of quinolin-2(1H)-one derivatives in developing new antimicrobial agents (Geies, Bakhite, & El-Kashef, 1998).
Anti-Hepatitis B Virus Agents
Guo et al. (2011) investigated a series of quinolin-2(1H)-one derivatives, similar to 3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one, for their anti-hepatitis B virus activities. They found that these compounds exhibited significant inhibitory effects against hepatitis B virus, suggesting the potential use of these derivatives in antiviral therapies (Guo, Zhang, Ma, Luo, Geng, Wang, Zhang, Zhou, Jiang, & Chen, 2011).
Corrosion Inhibition
Zarrouk et al. (2014) conducted a study on quinoxalines compounds, including derivatives of quinolin-2(1H)-one, for their corrosion inhibition properties. This research indicates the potential application of these compounds in protecting metals from corrosion, which is crucial in industrial settings (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).
特性
IUPAC Name |
3-acetyl-6-chloro-4-(4-chlorophenyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9(21)15-16(10-2-4-11(18)5-3-10)13-8-12(19)6-7-14(13)20-17(15)22/h2-8H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOMBBJCLYEZQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



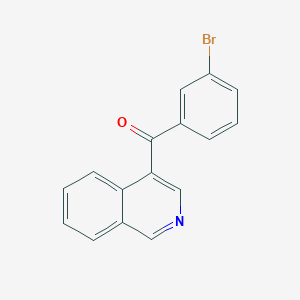
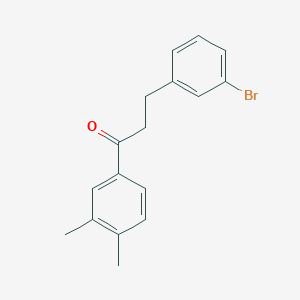
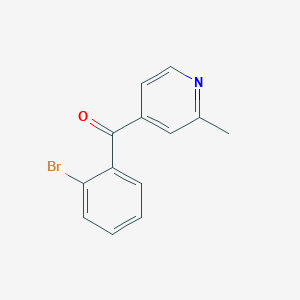
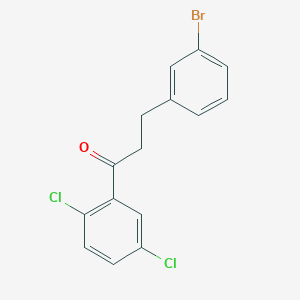

![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)
![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)

![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)


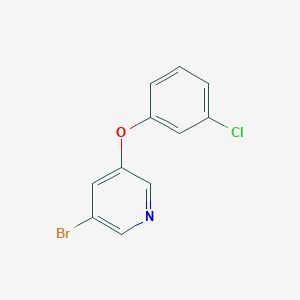
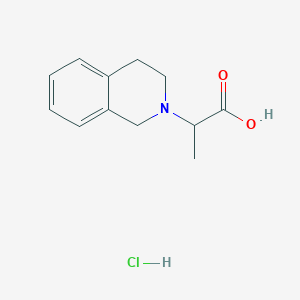
![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1373730.png)